2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane
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Overview
Description
2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a chlorobenzyl group, an isopropyl group, and a methyl group, all attached to a 7-oxabicyclo[2.2.1]heptane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, which is a powerful tool in organic synthesis for constructing bicyclic structures . This reaction can be followed by various functionalization steps to introduce the chlorobenzyl, isopropyl, and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents that facilitate the reaction while minimizing side products. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups depending on the nucleophile or electrophile used.
Scientific Research Applications
2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A simpler analog without the chlorobenzyl, isopropyl, and methyl groups.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with different functional groups and applications.
2,5-Diazabicyclo[2.2.1]heptane: A compound with nitrogen atoms in the bicyclic structure, used in different chemical contexts.
Uniqueness
2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methoxy]-1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO2/c1-12(2)17-9-8-16(3,20-17)15(10-17)19-11-13-6-4-5-7-14(13)18/h4-7,12,15H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROSGHOKGFFCII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(O1)(C(C2)OCC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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